

Application Notes and Protocols for the Synthesis of Disulfiram Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of **Disul**firam and its derivatives. The protocols outlined below are intended for research and development purposes and should be carried out by trained professionals in a suitable laboratory setting.

Introduction

Disulfiram (tetraethylthiuram **disul**fide) is a well-known therapeutic agent primarily used for the treatment of alcohol dependence. Its mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde upon alcohol consumption and subsequent unpleasant physiological effects.[1][2][3][4] Beyond this primary application, **Disul**firam and its derivatives have garnered significant interest for their potential in other therapeutic areas, including cancer treatment, due to their ability to induce cuproptosis and inhibit various enzymatic pathways.[5][6] This document provides detailed protocols for the synthesis of **Disul**firam derivatives, quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Synthesis and Characterization of Disulfiram Derivatives



| Compo und ID | R1 | R2 | Alkylati ng/Oxidi zing Agent | Yield (%) | Melting Point (°C) | Analytic al Data (NMR, IR, etc.) | Referen ce |
|-----------------|---------------------|--------|---------------------------------------|--------------|--------------------------|---|---------------|
| Disulfira m | Ethyl | Ethyl | Sodium nitrite | - | 70-72 | ¹ H NMR (CDCl₃): δ 1.25 (t, 12H), 3.85 (q, 8H) | [7] |
| 1 | Methyl | Methyl | Thiram | - | 104-106 | - | [8] |
| 2 | Ethyl | Ethyl | Disulfira m | - | 70-72 | - | [8] |
| 3a | Methyl | Methyl | Octylsulf enyl chloride | 65 | Oil | ¹ H NMR (300 MHz, CDCl ₃) δ 3.41 (s, 3H), 3.32 (s, 3H), 2.92 (t, J = 7.4 Hz, 2H), 1.68 (p, J = 7.4 Hz, 2H), 1.44 – 1.19 (m, 10H), 0.88 (t, J = 6.7 Hz, 3H) | [8] |
| 10d | Pyrrolidin -1-yl | - | Octylsulf enyl chloride | 39 | 31-32 | ¹ H NMR (300 MHz, CDCl ₃) δ | [8] |



| | | | | | | 3.96 (t, = 6.9 H 2H), 3.7 (t, J = 6 Hz, 2H) 2.93 – 2.79 (m 2H) | z, 75 5.8), |
|----|------------------------|------------------------|-------------------|---|---|---|-----------------------|
| 2b | p- Fluorobe nzyl | p- Fluorobe nzyl | Sodium nitrite | - | - | - | [7][9] |

Experimental Protocols

General Protocol for the One-Pot Synthesis of Symmetrical Disulfiram Derivatives

This protocol describes a general method for the synthesis of symmetrical thiuram **disul**fides from secondary amines.

Materials:

- Secondary amine (2.0 eq)
- Carbon disulfide (CS₂) (1.0 eq)
- Sodium nitrite (NaNO2) (1.1 eq) or other oxidizing agent
- Ethanol
- Water
- Dichloromethane (DCM) or other suitable organic solvent
- Sodium bicarbonate (NaHCO₃) solution
- Brine



Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the secondary amine (2.0 eq) in ethanol in a round-bottom flask.
- Cool the solution in an ice bath and add carbon disulfide (1.0 eq) dropwise while stirring.
- Allow the reaction mixture to stir at room temperature for 1-2 hours.
- In a separate beaker, dissolve sodium nitrite (1.1 eq) in water.
- Slowly add the aqueous solution of sodium nitrite to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Unsymmetrical S-Alkyl Dithiocarbamates

This protocol outlines a method for synthesizing unsymmetrical dithiocarbamates.[8]

Materials:

- Secondary amine (1.0 eq)
- Carbon disulfide (CS₂) (1.0 eq)
- N,N-Diisopropylethylamine (Hünig's base) (1.0 eq)



- Thiol (1.0 eq)
- Sulfuryl chloride (SO₂Cl₂) (0.9 eq)
- · Dry diethyl ether
- Dry dichloromethane (DCM)

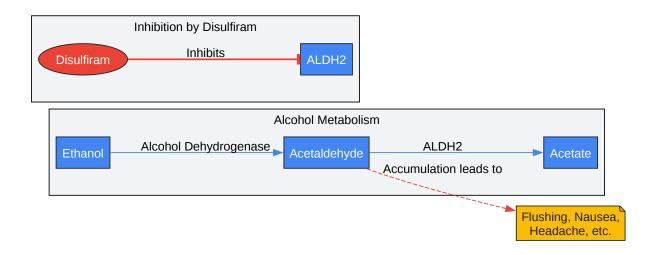
Procedure:

- In situ generation of sulfenyl chloride: In a centrifuge tube, add the thiol (1.0 eq) to a solution of sulfuryl chloride (0.9 eq) in dry dichloromethane at 5°C. Shake the mixture for 30 minutes.
- Formation of dithiocarbamate salt: In a separate microfuge tube, combine the secondary amine (1.0 eq), carbon **disul**fide (1.0 eq), and Hünig's base (1.0 eq) in dry diethyl ether.
- Coupling reaction: Add the dithiocarbamate salt solution to the freshly prepared sulfenyl chloride solution.
- Shake the reaction mixture at room temperature for 1 hour.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Visualizations Signaling Pathways

The primary mechanism of action of **Disul**firam involves the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to the accumulation of acetaldehyde, causing the "**Disul**firam-alcohol reaction". A secondary, and increasingly studied, mechanism is the induction of cuproptosis, a form of copper-dependent cell death, which is of particular interest in cancer research.

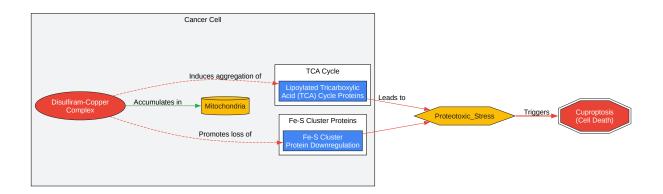




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Caption: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway by **Disul**firam.





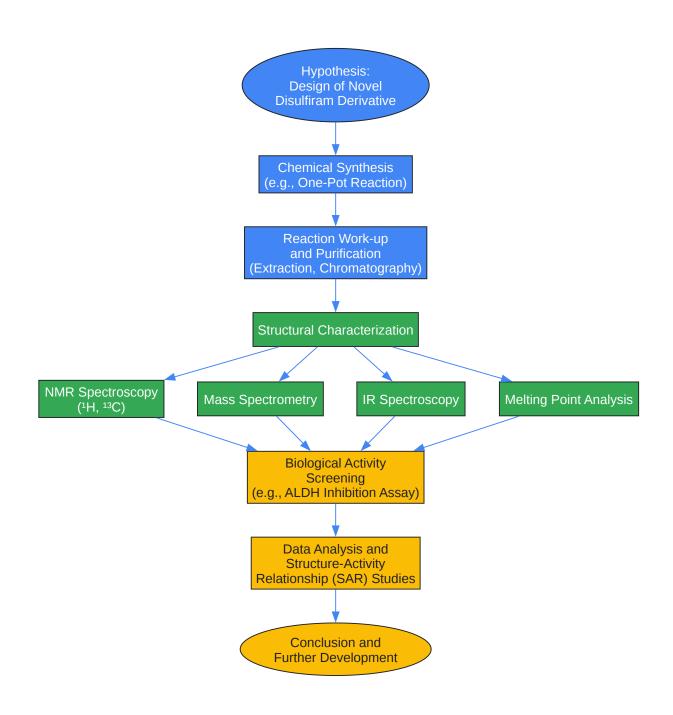
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Caption: Disulfiram-Induced Cuproptosis Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Disul**firam derivatives for research purposes.





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